(+)-Butaclamol
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Overview
Description
Butaclamol is a chemical compound known for its role as a dopamine receptor antagonist. It is primarily used in research settings and has not been marketed as a therapeutic drug. The compound is known for its ability to bind to dopamine receptors, particularly the D2 subtype, and block the actions of dopamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butaclamol involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and functional group modifications .
Industrial Production Methods: While Butaclamol is not produced on an industrial scale due to its limited use in research, the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Butaclamol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the aromatic rings or the nitrogen-containing ring.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a strong base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can yield modified aromatic rings .
Scientific Research Applications
Butaclamol has several applications in scientific research:
Chemistry: Used as a reference compound in studies involving dopamine receptor antagonists.
Biology: Helps in understanding the role of dopamine receptors in various biological processes.
Medicine: Used in preclinical studies to investigate the potential therapeutic effects of dopamine receptor antagonists.
Industry: Limited use in the development of new antipsychotic drugs.
Mechanism of Action
Butaclamol exerts its effects by binding to dopamine receptors, particularly the D2 subtype, and blocking the actions of dopamine. This antagonistic action prevents dopamine from exerting its effects on the receptor, thereby modulating the dopaminergic signaling pathways. The compound’s stereoselectivity plays a crucial role in its binding affinity and efficacy .
Comparison with Similar Compounds
Haloperidol: Another dopamine receptor antagonist with a similar mechanism of action.
Droperidol: Used as an antipsychotic and antiemetic, also acts on dopamine receptors.
Metoclopramide: Primarily used as an antiemetic, it also has dopamine receptor antagonist properties.
Uniqueness: Butaclamol is unique due to its high affinity for the D2 dopamine receptor and its stereoselective binding properties. Unlike some other dopamine receptor antagonists, Butaclamol has not been marketed as a therapeutic drug, making it primarily a research tool .
Properties
CAS No. |
36504-93-5 |
---|---|
Molecular Formula |
C25H31NO |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m1/s1 |
InChI Key |
ZZJYIKPMDIWRSN-TZBSWOFLSA-N |
SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Isomeric SMILES |
CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O |
Appearance |
Solid powder |
36504-93-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
36504-94-6 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butaclamol; AY-23,028; AY 23,028; AY23,028; AY-23028; AY 23028; AY23028; (-)-Butaclamol; Butaclamol; Butaclamol, (-)- l; (-)Butaclamol; l-Butaclamol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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